((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide
Overview
Description
((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C25H22BrO2P . It is a bromide salt of a phosphonium cation, characterized by its unique structure that includes a furan ring substituted with an acetyl group and a triphenylphosphonium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable furan derivative. One common method is the reaction of triphenylphosphine with 5-acetyl-2-furylmethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furan derivatives, while substitution reactions can produce various substituted phosphonium salts .
Scientific Research Applications
Chemistry: ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide is used in organic synthesis, particularly in the Wittig reaction to form alkenes. It serves as a precursor to phosphonium ylides, which are key intermediates in the synthesis of various organic compounds .
Biology and Medicine: In biological research, this compound is explored for its potential as a mitochondrial-targeting agent. The triphenylphosphonium moiety facilitates the delivery of bioactive molecules to mitochondria, making it useful in studies related to mitochondrial function and oxidative stress .
Industry: The compound’s unique properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide involves its ability to form phosphonium ylides. These ylides participate in the Wittig reaction, where they react with aldehydes or ketones to form alkenes. The triphenylphosphonium moiety enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and mitochondrial targeting .
Comparison with Similar Compounds
Methyltriphenylphosphonium bromide: This compound is structurally similar but lacks the furan ring and acetyl group.
Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group instead of a methyl group.
Uniqueness: ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide is unique due to the presence of the furan ring and acetyl group, which impart distinct chemical properties and potential biological activities. This makes it a versatile compound for various research applications, distinguishing it from other phosphonium salts .
Properties
IUPAC Name |
(5-acetylfuran-2-yl)methyl-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O2P.BrH/c1-20(26)25-18-17-21(27-25)19-28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-18H,19H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAHNVKJSKENPJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382873 | |
Record name | T0201-2599 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114430-55-6 | |
Record name | T0201-2599 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-ACETYL-FURAN-2-YLMETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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